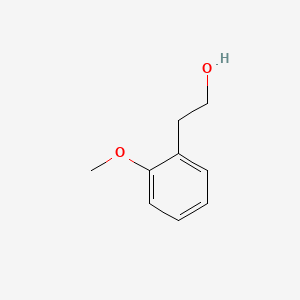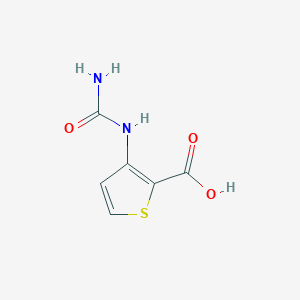
1-Propylpyrrolidin-2-one
Vue d'ensemble
Description
1-Propylpyrrolidin-2-one, also known as N-propyl-2-pyrrolidone, is an organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidin-2-one, where a propyl group is attached to the nitrogen atom. This compound is a colorless liquid that is miscible with water and most organic solvents. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Applications De Recherche Scientifique
1-Propylpyrrolidin-2-one is used in numerous scientific research applications due to its versatile chemical properties.
Chemistry:
Solvent: It is used as a polar solvent in organic synthesis and catalysis.
Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including antiarrhythmic and antihypertensive activities.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins.
Coatings and Adhesives: It is a component in formulations for coatings and adhesives due to its solvent properties.
Mécanisme D'action
Target of Action
1-Propylpyrrolidin-2-one, also known as N-propylpyrrolidone, is an organic compound It’s known that pyrrolidin-2-one derivatives have a wide range of biological activities .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrrolidin-2-one is the simplest member of the class of pyrrolidin-2-ones, which are known to play a role in various biological processes
Pharmacokinetics
It’s known that the compound has strong solubility and volatility . It’s a hygroscopic liquid that can easily absorb moisture in the air . These properties may influence its bioavailability.
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the compound is a hygroscopic liquid that can easily absorb moisture in the air . This suggests that environmental factors such as humidity could potentially influence its stability and action.
Analyse Biochimique
Biochemical Properties
1-Propylpyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form hydrogen bonds with biomolecules, which can influence the stability and activity of these molecules. For instance, this compound can interact with enzymes involved in metabolic pathways, potentially affecting their catalytic efficiency. The compound’s ability to dissolve a wide range of substances also makes it useful in facilitating biochemical reactions by increasing the solubility of reactants .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by altering the activity of signaling proteins and receptors. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can affect the rate of metabolic reactions by modifying the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to air or light. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable biological response. At very high doses, the compound can exhibit toxic effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors and other enzymes can also influence its metabolic fate and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific carrier proteins. The compound’s distribution within tissues is influenced by its affinity for different cellular components, such as lipids and proteins. This distribution can affect the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular structures and organelles. The compound can be targeted to specific compartments through post-translational modifications or by binding to targeting signals on proteins. This localization can influence the activity and function of this compound, as its interactions with biomolecules can vary depending on its subcellular environment .
Méthodes De Préparation
1-Propylpyrrolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyrrolidinone with propionaldehyde in the presence of anhydrous sodium sulfate and palladium on carbon (Pd-C) as a catalyst. The reaction is carried out in ethyl acetate under a hydrogen atmosphere at elevated temperatures. The product is then purified by distillation under reduced pressure .
Reaction Conditions:
Reactants: 2-pyrrolidinone, propionaldehyde
Catalyst: Palladium on carbon (Pd-C)
Solvent: Ethyl acetate
Conditions: Hydrogen atmosphere, 100°C, 4 hours
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-Propylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield alcohols or amines depending on the specific conditions.
Substitution:
Reagents: Various nucleophiles such as halides, amines, or thiols.
Conditions: Often conducted in polar solvents with or without catalysts.
Products: Substitution reactions can produce a wide range of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: The parent compound, lacking the propyl group, with similar solvent properties.
N-Methyl-2-pyrrolidone: A widely used solvent with a methyl group attached to the nitrogen atom, known for its high solvency power.
Pyrrolidine-2,5-dione: A compound with an additional carbonyl group, used in different chemical and pharmaceutical applications
Uniqueness: 1-Propylpyrrolidin-2-one is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
1-propylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCALJVULAGICIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340683 | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-99-3 | |
| Record name | N-Propyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)
